molecular formula C28H26N4O3S B11526142 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11526142
M. Wt: 498.6 g/mol
InChI Key: FNGMXCDGEMTQMA-UHFFFAOYSA-N
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Description

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features multiple functional groups, including amino, cyano, and carbonyl groups, which contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Cyclization reactions: Formation of the hexahydroquinoline core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the benzodioxole and benzothiophene moieties via substitution reactions.

    Functional group transformations: Conversion of functional groups to achieve the final structure, such as nitrile formation and amination.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups, such as nitriles to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may yield primary amines.

Scientific Research Applications

Chemistry

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity: Investigation of its potential as a bioactive molecule, such as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

    Drug development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Material science:

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Compounds with a similar hexahydroquinoline core.

    Benzodioxoles: Compounds containing the benzodioxole moiety.

    Benzothiophenes: Compounds with the benzothiophene structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C28H26N4O3S/c1-28(2)10-19-25(20(33)11-28)24(15-7-8-21-22(9-15)35-14-34-21)18(13-30)26(31)32(19)27-17(12-29)16-5-3-4-6-23(16)36-27/h7-9,24H,3-6,10-11,14,31H2,1-2H3

InChI Key

FNGMXCDGEMTQMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C#N)N)C#N)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Origin of Product

United States

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